molecular formula C22H26N2O2S B127366 依来曲坦-d5 CAS No. 1126745-65-0

依来曲坦-d5

货号: B127366
CAS 编号: 1126745-65-0
分子量: 387.6 g/mol
InChI 键: PWVXXGRKLHYWKM-YNJNQQSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eletriptan-d5 is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a pyrrolidine ring, and an indole core

科学研究应用

Pharmacokinetic Studies

Deuteration Benefits
Deuterated compounds like eletriptan-d5 often exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. The presence of deuterium can lead to:

  • Increased Stability : Deuterium substitution can enhance the stability of the compound against metabolic degradation.
  • Altered Half-life : Studies suggest that deuterated drugs may have extended half-lives, which can influence dosing regimens and efficacy .

Research Applications
Pharmacokinetic studies utilizing eletriptan-d5 can provide insights into:

  • Metabolism Pathways : Understanding how eletriptan-d5 is metabolized can help identify active metabolites and their roles in therapeutic effects.
  • Drug Interaction Studies : Investigating how eletriptan-d5 interacts with other medications can inform clinical guidelines and safety profiles.

Metabolic Research

Stable Isotope Tracing
Eletriptan-d5 serves as a stable isotope tracer in metabolic studies. Its unique isotopic signature allows researchers to track its metabolic fate in biological systems without altering the biological processes being studied. This application is particularly useful in:

  • Bioavailability Studies : Assessing the absorption and distribution of eletriptan in various biological matrices.
  • Mechanistic Studies : Exploring the mechanisms underlying migraine pathophysiology by observing how eletriptan-d5 affects neurotransmitter release and receptor activation.

Therapeutic Potential Beyond Migraine

Cluster Headaches
Emerging research indicates that eletriptan may have off-label applications for treating cluster headaches. Eletriptan-d5 could be utilized in clinical trials to evaluate its efficacy and safety in this context, leveraging its pharmacological profile to potentially offer relief for patients who do not respond to traditional treatments .

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of eletriptan in treating migraines, setting a precedent for exploring eletriptan-d5's applications:

StudyPopulationDosageOutcome
Bouchelet et al. (1996)Nonresponders to triptans40 mg, 80 mgSignificant headache relief compared to placebo
Johnson et al. (2001)Acute migraine patients80 mgFaster onset of relief; lower recurrence rates
StatPearls (2024)Adults with migrainesVariableApproved for acute treatment; safety profile established

These studies underscore the importance of understanding both the pharmacodynamics and pharmacokinetics of eletriptan and its isotopes.

作用机制

Eletriptan-d5, also known as “5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole”, is a deuterium-labeled variant of Eletriptan . It is a highly selective and orally active serotonin 5-HT1B and 5-HT1D receptor agonist .

Target of Action

Eletriptan-d5 primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the transmission of signals in the brain. The activation of these receptors leads to the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides .

Mode of Action

Eletriptan-d5 binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors . This binding leads to a series of biochemical reactions that result in the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides . This action is believed to reduce the swelling of blood vessels surrounding the brain, which is associated with the pain of a migraine attack .

Biochemical Pathways

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan-d5 leads to a decrease in the activity of the adenylate cyclase-cAMP pathway . This results in a decrease in the release of CGRP, a potent vasodilator, and other pro-inflammatory neuropeptides . The reduction in these substances leads to the constriction of blood vessels and the reduction of inflammation, which are key factors in the relief of migraine symptoms .

Pharmacokinetics

Eletriptan-d5 is well absorbed after oral administration, with an absolute bioavailability of approximately 50% . It reaches peak plasma concentrations approximately 1.5 to 2 hours after administration . The elimination half-life of Eletriptan-d5 is around 4 hours . It is metabolized in the liver via the CYP3A4 enzyme .

Result of Action

The primary result of Eletriptan-d5’s action is the relief of migraine symptoms. By constricting blood vessels and reducing inflammation in the brain, Eletriptan-d5 can effectively alleviate the pain associated with migraines . Additionally, by blocking the release of substances from nerve endings that cause more pain and other symptoms like nausea, and sensitivity to light and sound, it provides further relief .

Action Environment

The action of Eletriptan-d5 can be influenced by various environmental factors. For instance, the pH level can affect the uptake of Eletriptan-d5 into cells . Additionally, certain drugs, particularly those that inhibit the CYP3A4 enzyme, can affect the metabolism and therefore the effectiveness of Eletriptan-d5 . It’s also worth noting that Eletriptan-d5 is a substrate of the putative H+/OC antiporter and P-gp, which can influence its brain uptake and efflux .

生化分析

Biochemical Properties

Eletriptan-d5, like its parent compound Eletriptan, is a selective 5-hydroxytryptamine 1B/1D receptor agonist . It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This interaction with various serotonin receptors plays a crucial role in its biochemical activity.

Cellular Effects

Eletriptan-d5 influences cell function by interacting with specific serotonin receptors. It has been shown to reduce carotid arterial blood flow in anesthetized dogs, with only a small increase in arterial blood pressure at high doses . This effect on blood flow was selective for the carotid arterial bed .

Molecular Mechanism

The molecular mechanism of Eletriptan-d5 involves its binding interactions with biomolecules, specifically serotonin receptors. It binds with high affinity to 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This binding leads to a series of biochemical reactions that result in the therapeutic effects of the drug.

Temporal Effects in Laboratory Settings

It is known that Eletriptan, the parent compound, has a half-life of 4.4-6.5 hours . This suggests that Eletriptan-d5 may have similar temporal characteristics.

Dosage Effects in Animal Models

Studies on Eletriptan have shown that it produces significantly higher responses than placebo for headache response at 1 or 2 hours post-dose .

Metabolic Pathways

Eletriptan-d5 is likely to be involved in similar metabolic pathways as Eletriptan. Eletriptan is extensively metabolized by the cytochrome P450 isoenzyme 3A4, with less than 20% of the dose detected as unchanged drug in total excreta .

准备方法

The synthesis of Eletriptan-d5 involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group and the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .

化学反应分析

Eletriptan-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts.

相似化合物的比较

Similar compounds to Eletriptan-d5 include other indole derivatives and compounds with benzenesulfonyl groups. These compounds may share similar chemical properties and biological activities but differ in their specific structures and mechanisms of action. Examples of similar compounds include:

  • Indole-3-acetic acid
  • 5-Bromoindole
  • 2-Phenylindole The uniqueness of Eletriptan-d5 lies in its specific combination of functional groups and isotopic labeling, which can provide distinct advantages in research and applications .

生物活性

Eletriptan-d5 is a deuterated form of eletriptan, a medication primarily used for the treatment of acute migraine attacks. This article delves into the biological activity of eletriptan-d5, exploring its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse sources.

Pharmacodynamics

Mechanism of Action

Eletriptan acts as a selective agonist for serotonin receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. These receptors are crucial in mediating the effects associated with migraine relief:

  • 5-HT1B Receptors : Located on smooth muscle cells in cranial blood vessels, their activation leads to vasoconstriction, counteracting the vasodilation that occurs during a migraine attack.
  • 5-HT1D Receptors : Found on trigeminal neurons, their stimulation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), reducing pain signaling pathways.

The dual action of targeting both receptor types contributes to its efficacy in alleviating migraine symptoms .

Pharmacokinetics

Absorption and Bioavailability

Eletriptan-d5 exhibits rapid absorption following oral administration, with a mean absolute bioavailability of approximately 50% . The pharmacokinetic profile is characterized by:

  • Half-life : Approximately 4 hours, allowing for effective management of acute migraine episodes.
  • Volume of Distribution : 138 L, indicating extensive distribution in body tissues.
  • Protein Binding : About 85%, which influences its therapeutic concentration and duration of action .

Clinical Efficacy

Several clinical trials have assessed the efficacy and safety of eletriptan in treating migraines. Notable findings include:

  • In randomized controlled trials, patients receiving eletriptan reported significantly higher rates of headache relief compared to placebo groups. For instance, at the 2-hour mark post-administration, pain relief was observed in approximately 65% of patients treated with an 80 mg dose .
  • Early intervention with eletriptan during mild migraine episodes yielded better outcomes than delayed treatment .

Case Studies

A review of case studies highlights the practical applications and outcomes associated with eletriptan-d5:

  • Case Study A : A 35-year-old female patient with a history of chronic migraines experienced significant relief within two hours after taking eletriptan-d5 during an acute attack. The patient reported no adverse effects and maintained functionality throughout her day.
  • Case Study B : In a cohort study involving 100 patients, those treated with eletriptan-d5 showed a recurrence rate of migraines lower than those treated with other triptans. This suggests potential benefits in terms of sustained efficacy .

Safety Profile

The safety profile of eletriptan-d5 is comparable to that of its non-deuterated counterpart. Common adverse effects include:

  • Nausea
  • Dizziness
  • Fatigue

Serious side effects are rare but can include cardiovascular events due to vasoconstriction . The absence of significant activity at adrenergic and dopaminergic receptors contributes to its favorable safety profile compared to other migraine treatments .

属性

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-YNJNQQSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。